

# Ibodutant: A Technical Guide to its Chemical Structure and Synthesis

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## Compound of Interest

Compound Name: Ibodutant

Cat. No.: B1674150

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ibodutant** is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor.[1] It was investigated as a potential therapeutic agent for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1] This technical guide provides a comprehensive overview of the chemical structure and synthesis of **Ibodutant**, intended for researchers, scientists, and professionals in the field of drug development.

## Chemical Structure

**Ibodutant** is a complex organic molecule with the systematic IUPAC name  $N\alpha$ -[(1-[(6-methyl-1-benzothien-2-yl)carbonyl]amino)cyclopentyl)carbonyl]-N-{[1-(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methyl}-D-phenylalaninamide. Its chemical and physical properties are summarized in the table below.

Identifier	Value
IUPAC Name	N $\alpha$ -[(1-[[[(6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclopentyl)carbonyl]-N-[[1-(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methyl]-D-phenylalaninamide
CAS Number	522664-63-7
Molecular Formula	C37H48N4O4S
Molecular Weight	644.88 g/mol
SMILES	<chem>CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)N--INVALID-LINK--C(=O)NCC5CCN(CC5)CC6CCOCC6</chem>
InChI Key	YQYSVMKCMIUICHY-WJOKGBTCSA-N

## Synthesis of Ibodutant

The synthesis of **Ibodutant** is a multi-step process that involves the sequential coupling of several key intermediates. While a detailed, step-by-step experimental protocol with specific reaction conditions and yields is not publicly available in the form of a patent or a full research paper, a summary of the synthetic route has been described. The following is a description of the likely synthetic pathway based on available information.

## Synthetic Pathway Overview

A high-level overview of the synthetic pathway for **Ibodutant**.

## Experimental Protocol Summary

Based on the available literature, the synthesis of **Ibodutant** can be summarized in the following key steps:

- Preparation of 6-methyl-1-benzothiophene-2-carboxylic acid: This starting material is prepared from 6-methyl-1-benzothiophene through a carboxylation reaction.
- Amide Coupling of Fragments A and B: The synthesized 6-methyl-1-benzothiophene-2-carboxylic acid is coupled with a protected form of 1-aminocyclopentanecarboxylic acid to

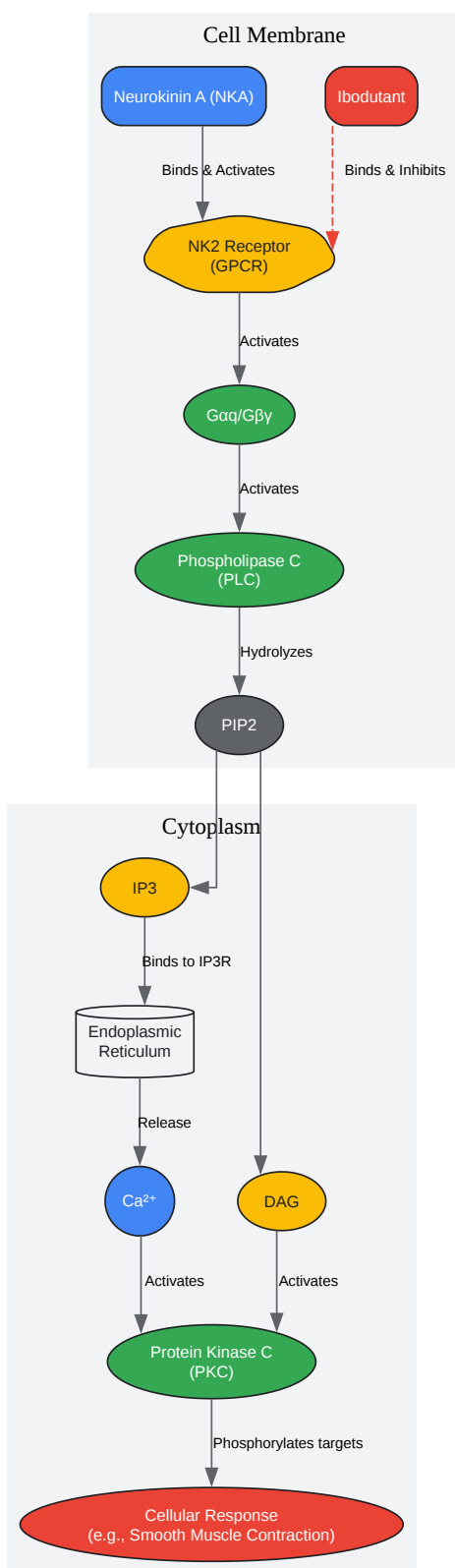
form the first key intermediate.

- **Sequential Amide Couplings:** The product from the previous step undergoes deprotection, followed by another amide coupling with a protected D-phenylalanine derivative.
- **Final Amide Coupling:** After another deprotection step, the resulting intermediate is coupled with the pre-synthesized N-((1-(tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methylamine fragment to yield the final product, **Ibodutant**.
- **Purification:** The final compound is purified using standard techniques such as chromatography and/or recrystallization.

It is important to note that this is a generalized summary, and the actual experimental conditions, including solvents, reagents, temperatures, and reaction times, would need to be optimized for each step.

## Mechanism of Action and Signaling Pathway

**Ibodutant** functions as a selective antagonist of the tachykinin NK2 receptor, which is a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, neurokinin A (NKA), to the NK2 receptor primarily activates the Gαq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca<sup>2+</sup>). The increase in intracellular Ca<sup>2+</sup> and the presence of DAG activate protein kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction. **Ibodutant** competitively binds to the NK2 receptor, preventing the binding of NKA and thereby inhibiting this signaling cascade.



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## References

- 1. Ibodutant - Wikipedia [en.wikipedia.org]
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